Repaglinide

説明

This compound is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release. This compound induces an early insulin response to meals decreasing postprandial blood glucose levels. It should only be taken with meals and meal-time doses should be skipped with any skipped meal. Approximately one month of therapy is required before a decrease in fasting blood glucose is seen. Meglitnides may have a neutral effect on weight or cause a slight increase in weight. The average weight gain caused by meglitinides appears to be lower than that caused by sulfonylureas and insulin and appears to occur only in those naïve to oral antidiabetic agents. Due to their mechanism of action, meglitinides may cause hypoglycemia although the risk is thought to be lower than that of sulfonylureas since their action is dependent on the presence of glucose. In addition to reducing postprandial and fasting blood glucose, meglitnides have been shown to decrease glycosylated hemoglobin (HbA1c) levels, which are reflective of the last 8-10 weeks of glucose control. Meglitinides appear to be more effective at lowering postprandial blood glucose than metformin, sulfonylureas and thiazolidinediones. This compound is extensively metabolized in the liver and excreted in bile. This compound metabolites do not possess appreciable hypoglycemic activity. Approximately 90% of a single orally administered dose is eliminated in feces and 8% in urine.

This compound is a Glinide. The mechanism of action of this compound is as a Potassium Channel Antagonist.

This compound is a benzoic acid derivative that stimulates insulin secretion from the pancreas and is used in the therapy of type 2 diabetes. This compound has been linked to rare instances of clinically apparent acute liver injury.

This compound has been reported in Salvia regla with data available.

This compound is a nonsulfonylurea insulin secretagogue belonging to the melgitinide class with hypoglycemic activity. This compound is rapidly absorbed and has a rapid onset and short duration of action. This agent is metabolized in the liver by CYP2C8 and CYP3A4 and its metabolites are excreted in the bile. This compound has a half-life of one hour.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and is indicated for diabetes mellitus and type 2 diabetes mellitus and has 12 investigational indications.

See also: Metformin hydrochloride; this compound (component of).

特性

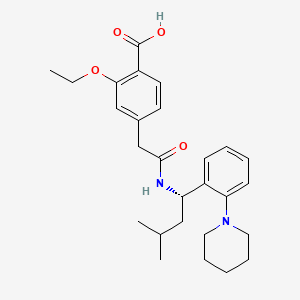

IUPAC Name |

2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEKWTJYAYMJKF-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023552 | |

| Record name | Repaglinide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Repaglinide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>67.9 [ug/mL] (The mean of the results at pH 7.4), 2.94e-03 g/L | |

| Record name | SID49648522 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Repaglinide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

135062-02-1 | |

| Record name | Repaglinide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135062-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Repaglinide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135062021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Repaglinide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00912 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Repaglinide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Repaglinide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-2-Ethoxy-alpha-(((S)-alpha-isobutyl-o-piperidinobenzyl)carbamoyl)-p-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REPAGLINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668Z8C33LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Repaglinide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130-131 °C, 130 - 131 °C | |

| Record name | Repaglinide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00912 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Repaglinide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Repaglinide's Mechanism of Action on Pancreatic Beta-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repaglinide, a member of the meglitinide class of oral antidiabetic agents, exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic beta-cells.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action. It details the drug's interaction with the ATP-sensitive potassium (K-ATP) channel, the subsequent signaling cascade leading to insulin exocytosis, and the experimental methodologies used to elucidate this pathway. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers and drug development professionals in the field of diabetes and metabolic diseases.

Introduction

Type 2 diabetes mellitus is characterized by a progressive decline in pancreatic beta-cell function and insulin sensitivity. A key therapeutic strategy involves the use of insulin secretagogues, which directly stimulate the beta-cells to release insulin. This compound is a short-acting insulin secretagogue that provides postprandial glucose control.[1] Its mechanism of action is centered on the modulation of ion channel activity in the beta-cell membrane, a process that is both rapid and glucose-dependent.[2][3] Understanding the precise molecular interactions and downstream signaling events is crucial for the development of novel and improved therapies for type 2 diabetes.

Molecular Target: The ATP-Sensitive Potassium (K-ATP) Channel

The primary molecular target of this compound in the pancreatic beta-cell is the ATP-sensitive potassium (K-ATP) channel.[2] This channel is a hetero-octameric complex composed of two distinct subunits:

-

The inwardly rectifying potassium channel subunit (Kir6.2): This subunit forms the pore of the channel through which potassium ions pass.[4][5]

-

The sulfonylurea receptor 1 (SUR1): This regulatory subunit is a member of the ATP-binding cassette (ABC) transporter family and possesses binding sites for various insulin secretagogues, including sulfonylureas and meglitinides.[4][5]

The K-ATP channel couples the metabolic state of the beta-cell to its electrical activity. Under resting (low glucose) conditions, the channel is open, allowing potassium efflux and maintaining a hyperpolarized membrane potential, which prevents insulin secretion.[6]

The Signaling Pathway of this compound-Induced Insulin Secretion

This compound's mechanism of action can be delineated into a series of sequential events that culminate in the release of insulin.[2]

-

Binding to the SUR1 Subunit: this compound binds to a specific site on the SUR1 subunit of the K-ATP channel.[1][7] Cryo-electron microscopy studies have revealed the binding pocket for this compound within the SUR1 subunit.[8] While it shares a similar mechanism with sulfonylureas, the binding site for this compound is distinct.[9][10] The N-terminus of the Kir6.2 subunit is also involved in the high-affinity binding of this compound.[7][11]

-

Closure of the K-ATP Channel: The binding of this compound to SUR1 induces a conformational change in the K-ATP channel complex, leading to the closure of the Kir6.2 pore.[2][3] This inhibition of potassium efflux is the pivotal step in initiating the signaling cascade.

-

Membrane Depolarization: The closure of the K-ATP channel reduces the outward flow of positive charge (K+ ions), causing the beta-cell membrane to depolarize.[2]

-

Opening of Voltage-Gated Calcium Channels: The change in membrane potential activates voltage-dependent L-type calcium channels (CaV1.2 and CaV1.3) located on the beta-cell membrane.[2]

-

Calcium Influx: The opening of these channels facilitates a rapid influx of extracellular calcium (Ca2+) into the beta-cell cytoplasm.[2]

-

Insulin Granule Exocytosis: The resulting increase in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules.[2] This process involves the fusion of the insulin granule membrane with the cell membrane, releasing insulin into the bloodstream.

The following diagram illustrates this signaling pathway:

Quantitative Data

The interaction of this compound with the K-ATP channel and its subsequent effects on beta-cell function have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Binding Affinities of this compound

| Parameter | Value | Cell/System | Reference |

| KD (high affinity) | 0.42 ± 0.03 nM | HEK293 cells expressing Kir6.2/SUR1 | [7] |

| KD (low affinity) | 59 ± 16 nM | HEK293 cells expressing SUR1 alone | [7] |

| KD | 3.6 nM | betaTC-3 cells | |

| KD (mutant) | 0.31 nmol/l | HEK293 cells expressing Kir6.2/SUR1[S1237Y] | [10] |

Table 2: Functional Potency of this compound

| Parameter | Value | Cell/System | Reference |

| IC50 (K-ATP current inhibition) | 89 pM | Newborn rat islet cells (whole-cell) | |

| IC50 (K-ATP current inhibition) | 21 nmol/l | HEK293 cells expressing Kir6.2/SUR1 | [10] |

| EC50 (Insulin secretion) | 29 nmol/l | Perifused mouse islets | |

| EC50 (Intracellular Ca2+ increase) | 0.5 nmol/l | betaTC3 cells | |

| Maximal secretory response | ~10 nmol/L | In the presence of glucose | [1] |

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques. Detailed protocols for key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the activity of ion channels, such as the K-ATP channel, in the membrane of a single beta-cell.

Objective: To measure the effect of this compound on K-ATP channel currents.

Methodology:

-

Cell Preparation: Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) by collagenase digestion. Dissociate the islets into single cells and plate them on coverslips.

-

Recording Setup: Place a coverslip with adherent beta-cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fill with an intracellular solution. The pipette resistance should be 2-5 MΩ.

-

Giga-seal Formation: Approach a single beta-cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Data Acquisition: Clamp the cell membrane at a holding potential (e.g., -70 mV) and apply voltage ramps or steps to elicit ion channel currents. Record the currents before, during, and after the application of this compound to the extracellular solution.

-

Data Analysis: Analyze the recorded currents to determine the effect of this compound on the K-ATP channel activity, typically by measuring the change in current amplitude.

Radioligand Binding Assay

This assay is used to quantify the binding of this compound to its receptor on the beta-cell membrane.

Objective: To determine the binding affinity (KD) and the density of binding sites (Bmax) for this compound on the SUR1 subunit.

Methodology:

-

Membrane Preparation: Homogenize pancreatic islets or cells expressing the K-ATP channel (e.g., HEK293 cells transfected with SUR1 and Kir6.2) in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, incubate the membrane preparation with increasing concentrations of radiolabeled this compound (e.g., [3H]this compound).

-

Determination of Non-specific Binding: In a parallel set of wells, perform the same incubation in the presence of a high concentration of unlabeled this compound to saturate the specific binding sites.

-

Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding as a function of the radioligand concentration and fit the data to a saturation binding isotherm to determine the KD and Bmax.

Static Insulin Secretion Assay

This assay measures the amount of insulin released from isolated pancreatic islets in response to various stimuli, including this compound.

Objective: To quantify the effect of this compound on insulin secretion.

Methodology:

-

Islet Isolation: Isolate pancreatic islets as described in the patch-clamp protocol.

-

Pre-incubation: Pre-incubate the islets in a buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.

-

Stimulation: Transfer the islets to a new buffer containing the desired experimental conditions (e.g., low glucose, high glucose, or low glucose plus this compound).

-

Incubation: Incubate the islets for a defined period (e.g., 60 minutes) at 37°C.

-

Sample Collection: At the end of the incubation period, collect the supernatant, which contains the secreted insulin.

-

Insulin Quantification: Measure the insulin concentration in the supernatant using a suitable immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Normalization: Normalize the amount of secreted insulin to the number of islets or the total insulin content of the islets.

Conclusion

This compound stimulates insulin secretion from pancreatic beta-cells through a well-defined mechanism involving the binding to and closure of the K-ATP channel, leading to membrane depolarization, calcium influx, and insulin exocytosis. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview of the molecular pharmacology of this compound. A thorough understanding of this mechanism is essential for the rational design of new therapeutic agents for the management of type 2 diabetes and for further research into the intricate regulation of insulin secretion.

References

- 1. Static insulin secretion analysis of isolated islets [protocols.io]

- 2. protocols.io [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. AI-Based Discovery and CryoEM Structural Elucidation of a KATP Channel Pharmacochaperone [elifesciences.org]

- 6. Patch-clamp characterisation of somatostatin-secreting δ-cells in intact mouse pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Measurement of Calcium Signaling in Beta-Cell Lines Using Epifluorescence and Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]

The Genesis and Synthesis of Repaglinide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repaglinide, the first clinically approved meglitinide analogue, marked a significant advancement in the management of type 2 diabetes mellitus. Its unique mechanism of action, characterized by a rapid onset and short duration of insulin secretion, offers a more physiological approach to controlling postprandial hyperglycemia. This technical guide provides an in-depth exploration of the discovery and chemical synthesis of this compound, intended for professionals in the field of drug development and research.

Discovery and Development: A Timeline

The journey of this compound from a novel chemical entity to a therapeutic agent involved key milestones over several years. Precursor molecules were first synthesized in late 1983 by scientists at Dr. Karl Thomae GmbH in Germany.[1] The compound that would become this compound was later licensed to Novo Nordisk. An Investigational New Drug (IND) application was filed with the U.S. Food and Drug Administration (FDA) in April 1992, followed by a New Drug Application (NDA) in July 1997.[1] this compound received FDA approval in December 1997, making it the first of the meglitinide class of antidiabetic drugs.[1][2]

Mechanism of Action: A Detailed Signaling Pathway

This compound exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells.[1] Its mechanism is contingent on the presence of functioning β-cells.[3] this compound binds to the sulfonylurea receptor 1 (SUR1), the regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane.[4] This binding event closes the KATP channels, leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of extracellular calcium ions. Elevated intracellular calcium then triggers the exocytosis of insulin-containing granules, a process mediated by SNARE proteins.[4][5][6][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacodynamics and synthesis of this compound.

| Parameter | Value | Reference |

| Binding Affinity (Kd) | ||

| to Kir6.2/SUR1 | 0.42 ± 0.03 nM | [8] |

| to SUR1 alone | 59 ± 16 nM | [8] |

| IC50 Values | ||

| for KATP channel inhibition (Kir6.2/SUR1) | 21 nmol/L | [8] |

| In Vivo Efficacy (ED50) | ||

| Intravenous (rat) | 10.4 µg/kg | [8] |

| Oral (rat) | 15.6 µg/kg | [8] |

| Synthetic Route | Key Reagents | Reported Yield | Patent/Reference |

| Route 1: Pivaloyl Chloride Coupling | Pivaloyl chloride, triethylamine | Intermediate: 73%, Final Product: 94% | US7148355B2[9] |

| Route 2: Thionyl Chloride Activation | Thionyl chloride | Overall: 80.9% | CN100445275C[10] |

Chemical Synthesis of this compound

The chemical synthesis of this compound typically involves the coupling of two key intermediates: (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine and a derivative of 3-ethoxy-4-carboxymethylbenzoic acid. Various synthetic strategies have been developed to improve yield, purity, and cost-effectiveness. Below are detailed protocols for two prominent synthetic routes.

Synthetic Workflow Overview

Experimental Protocols

Route 1: Synthesis via Pivaloyl Chloride Coupling (as described in US Patent 7,148,355 B2) [9]

-

Preparation of Ethyl (S)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}-aminocarbonylmethyl]benzoate:

-

To a mixture of 3-ethoxy-4-ethoxycarbonyl phenylacetic acid (10.0 g, 40 mmol), toluene (50 ml), and triethylamine (5.0 g, 49 mmol), add pivaloyl chloride (5.4 g, 45 mmol) at -5°C and stir for 1 hour.

-

Add a solution of (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine (9.8 g, 40 mmol) in toluene (20 ml) at a temperature below 10°C.

-

Raise the temperature of the reaction mixture to 30°C and stir overnight.

-

Wash the mixture with water and saturated sodium bicarbonate solution.

-

Distill off the toluene under reduced pressure to obtain the crude product.

-

Dissolve the crude product in toluene (35 ml), add hexane (200 ml), and cool the mixture to 0°C.

-

Filter the solid product and dry to yield 14.0 g of the title compound (Yield: 73%).

-

-

Preparation of (S)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}aminocarbonylmethyl]benzoic acid (this compound):

-

Stir a solution of ethyl (S)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}-aminocarbonylmethyl]benzoate (20 g, 41.6 mmol) in denatured spirit (200 ml) at 60-65°C.

-

Add 1N sodium hydroxide solution (62 ml).

-

After two hours of stirring at 60°C, cool the reaction mixture to 35°C and adjust the pH to approximately 5.0 using 1N hydrochloric acid.

-

Stir the solution for 30 minutes at 35-40°C, then cool to 0°C and stir at 0 to 5°C for one hour to obtain a crystalline product.

-

Separate the crystals by filtration and wash with water.

-

Dry the product at 60-65°C under vacuum to get this compound (17.8 g, Yield: 94%).

-

Route 2: Synthesis via Thionyl Chloride Activation (as described in Chinese Patent CN100445275C) [10]

-

Acyl Chloride Formation:

-

Add 4-carboxymethyl-3-ethoxybenzoate to a suitable solvent (e.g., dichloromethane, toluene).

-

Add thionyl chloride to the mixture and stir to form the corresponding acyl chloride.

-

-

Condensation:

-

To the acyl chloride solution, add a base (e.g., triethylamine).

-

Add (S)-(+)-1-(2-piperidylphenyl)-3-methyl-n-butylamine and stir the reaction mixture. This condensation reaction yields the ester intermediate of this compound.

-

-

Hydrolysis:

-

Add the this compound ester intermediate to a water-soluble solvent (e.g., ethanol).

-

Add a basic solution (e.g., potassium hydroxide solution) and heat the mixture to facilitate hydrolysis.

-

After the reaction is complete, cool the solution and adjust the pH to approximately 5.5 with an acid (e.g., hydrochloric acid) to precipitate this compound.

-

Filter, wash with water, and dry the product. The reported overall yield for this two-step process is 80.9%.[10]

-

Conclusion

The discovery and development of this compound represent a targeted approach to addressing the pathophysiology of type 2 diabetes. Its unique chemical structure and mechanism of action provide a valuable therapeutic option for glycemic control. The synthetic routes to this compound have evolved to optimize efficiency and yield, reflecting the ongoing innovation in pharmaceutical process chemistry. This guide has provided a comprehensive overview of the key technical aspects of this compound's discovery and synthesis, offering a valuable resource for researchers and professionals in the field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A Brief History of the Development of Diabetes Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Mechanism of Action – My Endo Consult [myendoconsult.com]

- 5. Exocytosis proteins as novel targets for diabetes prevention and/or remediation? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent new insights into the role of SNARE and associated proteins in insulin granule exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stimulation of insulin release by this compound and glibenclamide involves both common and distinct processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US7148355B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. CN100445275C - A kind of technique of synthesizing this compound - Google Patents [patents.google.com]

The Structure-Activity Relationship of Repaglinide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repaglinide is an oral antihyperglycemic agent belonging to the meglitinide class, prescribed for the treatment of type 2 diabetes mellitus.[1][2] Its therapeutic effect is achieved by stimulating insulin secretion from pancreatic β-cells.[3] This action is dependent on the presence of functioning β-cells and is glucose-dependent, diminishing at low glucose concentrations.[1][3] The molecular mechanism involves the binding to and closure of ATP-sensitive potassium (KATP) channels in the β-cell membrane.[4][5] This binding event leads to membrane depolarization, opening of voltage-gated calcium channels, and a subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[4] Unlike sulfonylureas, this compound interacts with a distinct binding site on the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel.[4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, detailing the key structural motifs required for its pharmacological activity and presenting quantitative data from pivotal studies.

Core Structure-Activity Relationships

The SAR of this compound and its analogs reveals three critical pharmacophoric elements: an acidic group, an amidic spacer, and a substituent at the ortho position of the benzoic acid ring.[6][7] Systematic modifications of these regions have provided valuable insights into the structural requirements for potent hypoglycemic activity.

The Benzoic Acid Moiety and Ortho Substituent

The carboxylic acid group on the benzoic acid ring is essential for activity. Early investigations into meglitinide analogs demonstrated that replacement of the ortho-methoxy group with a secondary amino group, specifically an alkyleneimino residue, significantly enhanced hypoglycemic activity.[8][9]

In one series of derivatives, where the 2-methoxy group of meglitinide was replaced by various alkyleneimino residues, the cis-3,5-dimethyl-piperidino and the octamethyleneimino substituents yielded the highest activity.[7] In a second series of analogs with an inverted amide linkage, replacing the 2-methoxy group with a 2-piperidino group and introducing a larger α-alkyl residue led to a substantial increase in potency.[7] The addition of an alkoxy group ortho to the carboxyl function was found to further enhance both activity and the duration of action.[6][7]

The Amide Linker and α-Alkyl Group

The activity of this compound analogs is also influenced by the nature of the α-alkyl substituent. In a series of compounds with a 2-piperidino group on the benzoic acid ring, the hypoglycemic activity was found to be dependent on the R4 substituent. Moderate activity was observed with methyl, ethyl, n-butyl, and phenyl groups, while good activity was seen with n-propyl and isobutyl groups.[9] The (S)-enantiomer consistently demonstrates significantly higher potency than the (R)-enantiomer.[6][7]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vivo hypoglycemic activity of two series of this compound analogs, as determined by the effective dose (ED50) required to produce a significant reduction in blood glucose levels in rats.

Table 1: Hypoglycemic Activity of Benzoic Acid Derivatives (Series 5) [8]

| Compound | NR1R2 | R3 | ED50 (mg/kg, p.o.) |

| 5a | Pyrrolidino | H | 1.9 |

| 5b | Piperidino | H | 1.0 |

| 5c | Hexamethyleneimino | H | 1.0 |

| 5d | Heptamethyleneimino | H | 0.8 |

| 5e | Octamethyleneimino | H | 0.6 |

| 5f | 2,6-Dimethylpiperidino | H | 1.5 |

| 5g | cis-3,5-Dimethylpiperidino | H | 0.5 |

| 5h | 4-Methylpiperidino | H | 1.0 |

| 5i | 4-Phenylpiperidino | H | >10 |

| 5j | 4-Hydroxypiperidino | H | >10 |

| 5k | 1,2,3,6-Tetrahydropyridino | H | 1.0 |

Table 2: Hypoglycemic Activity of Benzoic Acid Derivatives with Inversed Amide (Series 6) [9]

| Compound | R4 | R | ED50 (mg/kg, p.o.) |

| 6e | Methyl | H | 0.3 |

| 6u | n-Propyl | H | 0.1 |

| 6v | Isopropyl | H | 1.0 |

| 6w | n-Butyl | H | 0.3 |

| 6x | Isobutyl | H | 0.1 |

| 6y | Cyclohexyl | H | 1.0 |

| 6z | Phenyl | H | 0.3 |

| 6aa | Benzyl | H | 1.0 |

| 6ab | Phenethyl | H | 1.0 |

| (S)-6al (this compound) | Isobutyl | Ethoxy | 0.01 |

| (R)-6al | Isobutyl | Ethoxy | >1 |

Experimental Protocols

Radioligand Binding Assay for KATP Channels

This protocol is adapted from studies characterizing the binding of [3H]this compound to KATP channels expressed in HEK293 cells.

1. Membrane Preparation:

-

Harvest HEK293 cells expressing the desired KATP channel subunits (e.g., Kir6.2/SUR1).

-

Centrifuge the cell suspension at 48,000 x g for 10 minutes at 4°C.

-

Homogenize the cell pellet in ice-cold buffer (30 mmol/L Tris-HCl, pH 7.4) using a high-speed homogenizer.

-

Repeat the centrifugation and homogenization steps.

-

Resuspend the final pellet in buffer containing 250 mmol/L sucrose.

-

Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

Store the membrane preparations at -80°C until use.

2. Binding Assay:

-

Thaw the membrane preparations on ice.

-

In a 96-well plate, incubate the membranes (typically 5-15 µg of protein per well) with a fixed concentration of [3H]this compound (e.g., 0.8 nmol/L) in a binding buffer (30 mmol/L HEPES, pH 7.4) for 60 minutes at 37°C. The total assay volume is typically 250 µL.

-

For competition binding experiments, include varying concentrations of unlabeled competitor compounds.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., UniFilter GF/B).

-

Wash the filters multiple times with cold wash buffer (e.g., water at room temperature).

-

Dry the filters and determine the amount of bound radioactivity using liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., 10 µmol/L this compound).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax).

In Vitro Insulin Secretion Assay

This protocol describes a static incubation method for measuring this compound-stimulated insulin secretion from a murine insulinoma cell line (e.g., MIN-6).

1. Cell Culture and Seeding:

-

Culture MIN-6 cells in Dulbecco's Modified Eagle's Medium (DMEM) with high glucose (4.5 g/L) supplemented with 15% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50-55 µM β-mercaptoethanol.

-

Seed the MIN-6 cells in a 24-well or 96-well plate at a density that will achieve approximately 80% confluency on the day of the experiment.

2. Pre-incubation (Starvation):

-

Gently wash the cells twice with a glucose-free Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.16 mM MgSO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, and 0.1% Bovine Serum Albumin (BSA), pH 7.4).

-

Pre-incubate the cells in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C in a 5% CO2 incubator to establish a basal level of insulin secretion.

3. Stimulation:

-

Aspirate the pre-incubation buffer.

-

Add fresh KRBH containing the desired glucose concentration (e.g., 2.8 mM for basal or 20 mM for stimulated) with or without various concentrations of this compound (e.g., 100 nM).[10]

-

Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator.

4. Sample Collection and Insulin Quantification:

-

Collect the supernatant from each well.

-

Centrifuge the supernatant at 1000 x g for 5-10 minutes to remove any cell debris.

-

Quantify the insulin concentration in the supernatant using a commercially available mouse insulin ELISA kit, following the manufacturer's instructions.

Visualizations

Caption: Signaling pathway of this compound-induced insulin secretion.

Caption: Experimental workflow for this compound SAR studies.

Caption: Logical relationships in this compound's structure-activity.

References

- 1. This compound | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Characteristics of this compound and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of nateglinide and this compound, derivatives of meglitinide, in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound and related hypoglycemic benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Early Preclinical Pharmacology of Repaglinide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core preclinical pharmacology of Repaglinide, a fast-acting insulin secretagogue of the meglitinide class. The information presented herein is intended to support research and development efforts by summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways.

Mechanism of Action

This compound effectively lowers blood glucose levels by stimulating insulin secretion from pancreatic β-cells.[1][2][3][4][5] This action is contingent upon the presence of functional β-cells.[1][5] The molecular mechanism involves the binding of this compound to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-dependent potassium (KATP) channel in the β-cell membrane.[3][6][7] This binding is distinct from that of sulfonylureas.[8]

The binding of this compound to SUR1 inhibits the channel's activity, leading to membrane depolarization.[1][4][5][7] This change in membrane potential results in the opening of voltage-dependent calcium channels, causing an influx of extracellular calcium.[1][5][7] The subsequent increase in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, thereby increasing insulin release into the bloodstream.[1][5][7] Notably, the insulinotropic effect of this compound is glucose-dependent, diminishing at low glucose concentrations.[1][5][7]

Recent studies have also suggested that the pericentrin (PCNT)-F-actin pathway may play a role in how this compound regulates on-demand insulin secretion.[9]

Quantitative Preclinical Data

The following tables summarize key quantitative data from early preclinical studies of this compound.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Species/System | Notes | Reference(s) |

| Binding Affinity (KD) | ||||

| SUR1 alone | 59 ± 16 nM | Recombinant | Low affinity | [6][10] |

| SUR1 + Kir6.2 | 0.42 ± 0.03 nM | Recombinant | High affinity (approx. 150-fold increase) | [6] |

| SUR1 + Kir6.2ΔN14 | 51 ± 23 nM | Recombinant | Low affinity, highlighting the importance of the Kir6.2 N-terminus | [6][10] |

| Insulin Secretion (EC50) | ||||

| This compound | 29 nM | Perifused mouse islets | More potent than glibenclamide | [11] |

| Glibenclamide | 80 nM | Perifused mouse islets | For comparison | [11] |

| Other In Vitro Activities (IC50) | ||||

| Rhodopsin Kinase Assay (antagonism of recoverin) | 400 µM | Biochemical Assay | [10] | |

| CCaMK (antagonism of regulatory domain) | 55 µM | Biochemical Assay | Ca2+-dependent binding to NCS proteins | [10] |

| PpCaMK (antagonism of regulatory domain) | 4 µM | Biochemical Assay | Ca2+-dependent binding to NCS proteins | [10] |

Table 2: In Vivo Efficacy in Animal Models

| Parameter | Value | Species | Route of Administration | Notes | Reference(s) |

| Hypoglycemic Action (ED50) | |||||

| This compound | 10.4 µg/kg | Rat | Intravenous | More potent than glibenclamide | [11] |

| 15.6 µg/kg | Rat | Oral | [11] | ||

| Glibenclamide | 70.3 µg/kg | Rat | Intravenous | For comparison | [11] |

| 203.2 µg/kg | Rat | Oral | For comparison | [11] |

Table 3: Pharmacokinetic Parameters in Animals

| Parameter | Value | Species | Notes | Reference(s) |

| Half-life (t1/2) | ~1 hour | Rat | Rapid elimination | [12] |

| Peak Plasma Concentration (Tmax) | < 1 hour | Healthy subjects/patients | Rapid absorption | [1] |

| Bioavailability (Absolute) | 56% | Healthy subjects | [1] | |

| Protein Binding | >98% | Human serum albumin | [1][4] | |

| Metabolism | Hepatic (CYP2C8 and CYP3A4) | In vitro data | Metabolites are inactive | [1][2][4] |

| Excretion | ~90% in feces, ~8% in urine | Human | Primarily via biliary excretion | [4][8] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

In Vitro Insulin Release from Perifused Mouse Islets

Objective: To determine the potency and dynamics of this compound-stimulated insulin secretion.

Protocol:

-

Islet Isolation: Pancreatic islets are isolated from mice (e.g., NMRI mice) by collagenase digestion followed by purification on a Ficoll gradient.

-

Perifusion Setup: Isolated islets are placed in a perifusion chamber and maintained at 37°C. The chamber is perifused with a Krebs-Ringer bicarbonate buffer containing glucose at a specific concentration (e.g., 5 or 10 mmol/l).

-

Stimulation: After a stabilization period, the perifusion medium is switched to one containing varying concentrations of this compound or a comparator compound (e.g., glibenclamide).

-

Sample Collection: Fractions of the perifusate are collected at regular intervals (e.g., every 1-2 minutes).

-

Insulin Measurement: The insulin concentration in each collected fraction is determined using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The insulin secretion rate is calculated for each time point. Concentration-response curves are generated to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal stimulatory effect.[11]

In Vivo Hypoglycemic Action in Rats

Objective: To assess the in vivo potency of this compound in lowering blood glucose levels.

Protocol:

-

Animal Model: Normal, healthy rats (e.g., Sprague-Dawley or Wistar) are used. For studies in diabetic models, diabetes can be induced with streptozotocin (STZ).[13] Animals are fasted overnight before the experiment.

-

Drug Administration: this compound is administered either intravenously (i.v.) via a tail vein or orally (p.o.) by gavage at various doses. A vehicle control group receives the formulation excipient alone.

-

Blood Sampling: Blood samples are collected from the tail vein at multiple time points before and after drug administration (e.g., 0, 30, 60, 120, 180, and 240 minutes).

-

Glucose Measurement: Blood glucose concentrations are measured immediately using a calibrated glucometer.

-

Data Analysis: The percentage reduction in blood glucose from baseline is calculated for each dose and time point. The data are used to determine the ED50, the dose that produces 50% of the maximal hypoglycemic effect.[11] Plasma insulin levels can also be measured from collected samples to correlate with the glucose-lowering effect.[11]

Radioligand Binding Assays for KATP Channels

Objective: To determine the binding affinity of this compound for the SUR1 subunit of the KATP channel.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells (e.g., COS-7 cells) transiently transfected to express the desired KATP channel subunits (e.g., SUR1 alone or SUR1 co-expressed with Kir6.2).

-

Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]glibenclamide) and varying concentrations of unlabeled this compound in an ATP-free buffer at 37°C.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The data are analyzed using non-linear regression to determine the inhibition constant (Ki) or the dissociation constant (KD) for this compound.[6]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the preclinical evaluation of this compound.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. ClinPGx [clinpgx.org]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Kir6.2-dependent high-affinity this compound binding to beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a new oral antidiabetic agent: a review of recent preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. webhome.auburn.edu [webhome.auburn.edu]

- 9. Characteristics of this compound and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Stimulation of insulin release by this compound and glibenclamide involves both common and distinct processes - ProQuest [proquest.com]

- 12. Preparation and evaluation of a controlled drug release of this compound through matrix pellets: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of this compound on Blood Glucose, Endothelial Function, Lipid Metabolism, and Inflammatory Reaction in a Rat Model of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Molecular Interaction: A Technical Guide to the Repaglinide Binding Sites on the SUR1 Subunit of K-ATP Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding sites for the insulin secretagogue repaglinide on the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel. By synthesizing data from structural biology, pharmacology, and molecular biology, this document aims to furnish researchers and drug development professionals with a detailed understanding of this critical drug-receptor interaction, facilitating further research and the design of novel therapeutics for type 2 diabetes.

Introduction: The K-ATP Channel and this compound's Mechanism of Action

The pancreatic β-cell K-ATP channel is a hetero-octameric complex composed of four pore-forming inward rectifier potassium channel 6.2 (Kir6.2) subunits and four regulatory SUR1 subunits.[1][2][3][4] This channel plays a pivotal role in glucose-stimulated insulin secretion by linking cellular metabolism to membrane excitability. This compound, a member of the meglitinide class of drugs, stimulates insulin release by binding to the SUR1 subunit and inducing closure of the K-ATP channel pore.[5] This inhibition leads to membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.[3] While functionally similar to sulfonylureas, this compound interacts with a distinct, albeit overlapping, binding site on SUR1.[1][2][6]

The this compound Binding Pocket: A Multi-domain Interface

Cryo-electron microscopy (cryo-EM) studies have provided unprecedented insight into the structural basis of this compound binding.[7][8] These investigations reveal that this compound lodges within a pocket in the transmembrane domain (TMD) bundle of the SUR1 subunit, specifically above the first nucleotide-binding domain (NBD1).[9] This binding site is a common pocket for various K-ATP channel inhibitors.[9][10]

The formation of a high-affinity binding site for this compound is critically dependent on the co-assembly of both SUR1 and Kir6.2 subunits.[1] This suggests that the binding pocket is not solely formed by SUR1 but is likely a composite interface shaped by the interaction between the two subunits.[1]

Quantitative Analysis of this compound Binding

The affinity of this compound for the K-ATP channel has been quantified through various experimental approaches, primarily radioligand binding assays. The data consistently demonstrate the existence of both high- and low-affinity binding sites.

| K-ATP Channel Composition | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Reference |

| Kir6.2/SUR1 (Wild-Type) | 0.42 ± 0.03 nM (high affinity) | 21 nmol/l | [1][11] |

| Kir6.2/SUR1 (Wild-Type) | 59 ± 16 nM (low affinity) | - | [1] |

| SUR1 alone | 59 ± 16 nM | - | [1] |

| Kir6.2/SUR1[S1237Y] | 0.31 ± 0.02 nM | 23 nmol/l | [2][11] |

| Kir6.2ΔN14/SUR1 | 51 ± 23 nM | - | [1] |

Table 1: Quantitative Binding and Inhibition Data for this compound. This table summarizes the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) of this compound for different K-ATP channel compositions. The data highlight the necessity of the Kir6.2 subunit for high-affinity binding and the differential effects of specific mutations.

Key Molecular Determinants of this compound Binding

Site-directed mutagenesis studies have been instrumental in identifying specific amino acid residues within SUR1 that are crucial for this compound interaction. A key finding is that the S1237Y mutation in SUR1, which abolishes the inhibitory effects of tolbutamide and nateglinide, does not affect this compound's binding affinity or inhibitory potency.[1][2][11] This provides strong evidence that this compound's binding site is distinct from that of certain other K-ATP channel inhibitors.[2][11]

The N-terminus of the Kir6.2 subunit is also implicated in the formation of the high-affinity this compound binding site.[1] Deletion of the N-terminal 14 amino acids of Kir6.2 (Kir6.2ΔN14) results in a significant reduction in this compound binding affinity, reverting it to the low-affinity state observed with SUR1 expressed alone.[1]

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[12][13][14][15] These assays typically involve the use of a radiolabeled form of the drug of interest (e.g., [³H]this compound) to measure its binding to membrane preparations containing the K-ATP channel.

a) Membrane Preparation:

-

HEK293 cells stably or transiently expressing the desired K-ATP channel subunits (e.g., Kir6.2/SUR1) are cultured to near confluence.[16]

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[16]

-

The homogenate is subjected to differential centrifugation to isolate the membrane fraction.[16]

-

The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined.[16]

b) Saturation Binding Assay:

-

A fixed amount of membrane protein is incubated with increasing concentrations of the radioligand (e.g., [³H]this compound) to determine total binding.[14]

-

A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competing ligand to determine non-specific binding.

-

The reaction is incubated to equilibrium at a controlled temperature (e.g., 30°C or 37°C).[1][16]

-

Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[12]

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

c) Competition Binding Assay:

-

A fixed concentration of the radioligand is incubated with membrane preparations in the presence of increasing concentrations of a non-radiolabeled competing drug (e.g., unlabeled this compound, nateglinide, or tolbutamide).[12]

-

Following incubation and filtration, the amount of bound radioligand is measured.

-

The data are plotted as the percentage of specific binding versus the concentration of the competing ligand to determine the IC50 value, which can then be converted to the inhibitory constant (Ki).[16]

Site-Directed Mutagenesis

Site-directed mutagenesis is employed to alter specific amino acids in the SUR1 or Kir6.2 protein to investigate their role in this compound binding and channel function.[17][18]

-

The cDNA encoding the target subunit (e.g., SUR1) is cloned into an appropriate expression vector.

-

A commercially available kit (e.g., QuikChange mutagenesis kit) is used to introduce the desired point mutation (e.g., S1237Y).[17]

-

The mutated plasmid is sequenced to confirm the presence of the intended mutation and the absence of any unintended mutations.

-

The mutated construct is then co-expressed with the other K-ATP channel subunit in a suitable cell line (e.g., HEK293 cells) for functional analysis, such as radioligand binding assays or electrophysiological recordings.[17]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been pivotal in determining the high-resolution structure of the K-ATP channel in complex with this compound.[7][8]

-

The K-ATP channel protein is expressed and purified. To enhance stability for structural studies, a fusion protein of SUR1 and Kir6.2 can be used.[19]

-

The purified channel is incubated with this compound and other necessary ligands (e.g., ATPγS).[7][8]

-

The complex is vitrified on EM grids.

-

Data is collected using a transmission electron microscope.

-

Single-particle analysis is performed to reconstruct a three-dimensional density map of the complex.

-

An atomic model is built into the density map to visualize the binding pocket and the interactions between this compound and the channel.

Visualizing the Molecular Interactions and Workflows

Signaling Pathway of this compound Action

Caption: this compound-induced insulin secretion pathway.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for radioligand binding assays.

Logical Relationship of High-Affinity this compound Binding

Caption: Formation of the high-affinity this compound binding site.

Conclusion and Future Directions

The binding of this compound to the SUR1 subunit of the K-ATP channel is a complex process that requires the integrity of both the SUR1 and Kir6.2 subunits for high-affinity interaction. Structural and functional studies have pinpointed the binding site to a transmembrane pocket on SUR1, with important contributions from the N-terminus of Kir6.2. The distinct nature of the this compound binding site, as evidenced by its insensitivity to the S1237Y mutation, offers opportunities for the rational design of new secretagogues with improved specificity and pharmacological profiles.

Future research should focus on further elucidating the dynamic conformational changes in the K-ATP channel upon this compound binding and exploring the potential for allosteric modulation of this interaction. A deeper understanding of these mechanisms will be invaluable for the development of next-generation therapies for type 2 diabetes.

References

- 1. Kir6.2-dependent high-affinity this compound binding to β-cell KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 4. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Characteristics of this compound and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Structural Basis for the Binding of this compound to the Pancreatic KATP Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. AI-Based Discovery and CryoEM Structural Elucidation of a KATP Channel Pharmacochaperone [elifesciences.org]

- 11. Differential interactions of nateglinide and this compound on the human beta-cell sulphonylurea receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Sulfonylurea Receptor 1 Mutations That Cause Opposite Insulin Secretion Defects with Chemical Chaperone Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Functional analyses of novel mutations in the sulfonylurea receptor 1 associated with persistent hyperinsulinemic hypoglycemia of infancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Navigating Preclinical Frontiers: A Technical Guide to the Pharmacokinetics and Metabolism of Repaglinide in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repaglinide, a potent, short-acting insulin secretagogue of the meglitinide class, is a cornerstone in the management of type 2 diabetes mellitus. Its rapid onset and short duration of action make it particularly effective in controlling postprandial hyperglycemia. A thorough understanding of its pharmacokinetic and metabolic profile in preclinical animal models is paramount for the successful development of new formulations and for predicting its behavior in humans. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in commonly used animal models, supplemented with detailed experimental protocols and data presented for comparative analysis.

Pharmacokinetics of this compound in Animal Models

The pharmacokinetic profile of this compound has been characterized in several animal species, primarily in rats and dogs. These studies are crucial for determining key parameters such as the rate and extent of absorption, distribution throughout the body, and the rate of elimination.

Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound following oral administration in rats and dogs. It is important to note that while non-human primates are often used in preclinical studies, a comprehensive search of publicly available literature did not yield specific pharmacokinetic data (Cmax, Tmax, AUC) for this compound in monkey species.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| 0.5 | 105.1 ± 30.0 | 0.5 | 250.7 ± 70.4 | 1.2 ± 0.3 | [1] |

| 0.4 | 297 ± 103 | 0.33 - 0.75 | 333 - 458 (µg·min/mL) | - |

Table 2: Pharmacokinetic Parameters of this compound in Dogs (Oral Administration)

| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| Marketed Product | - | ~180 | ~2 | ~600 | - | |

| Sustained Release | - | ~90 | ~4 | ~800 | - |

Metabolism of this compound

The biotransformation of this compound is a critical aspect of its disposition. In vivo and in vitro studies have elucidated the primary metabolic pathways and the key enzymes involved.

This compound is extensively metabolized in the liver, primarily through oxidation and glucuronidation. The major metabolites are pharmacologically inactive. The cytochrome P450 (CYP) isoenzymes CYP2C8 and CYP3A4 have been identified as the principal enzymes responsible for the oxidative metabolism of this compound.[2]

The main metabolic pathways include:

-

Oxidation: Hydroxylation of the piperidine ring and the ethyl side chain.

-

Glucuronidation: Direct conjugation of the carboxylic acid moiety.

The involvement of both CYP2C8 and CYP3A4 highlights the potential for drug-drug interactions, a critical consideration in clinical practice.[1]

Metabolic Pathway of this compound

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and reproducible pharmacokinetic and metabolism data. The following sections outline key methodologies.

In Vivo Pharmacokinetic Studies

A typical workflow for an in vivo pharmacokinetic study in rats is depicted below.

1. Animal Models:

-

Species: Sprague-Dawley or Wistar rats are commonly used. Beagle dogs are a common non-rodent species.

-

Housing: Animals should be housed in controlled conditions (temperature, humidity, light-dark cycle) with ad libitum access to food and water, except during fasting periods.

2. Drug Administration (Oral Gavage in Rats):

-

Preparation: this compound is typically suspended or dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

The animal is gently restrained.

-

A gavage needle of appropriate size is inserted orally and advanced into the stomach.

-

The drug formulation is administered at the desired dose volume.

-

3. Blood Sampling (Retro-orbital Plexus in Rats):

-

Procedure:

-

The rat is anesthetized (e.g., with isoflurane).

-

A heparinized capillary tube is inserted into the medial canthus of the eye to puncture the retro-orbital sinus.

-

Blood is collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Pressure is applied to the site to ensure hemostasis after collection.

-

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.

In Vitro Metabolism Studies (Liver Microsomes)

In vitro metabolism studies using liver microsomes are instrumental in identifying the enzymes responsible for a drug's metabolism and assessing potential metabolic liabilities.

1. Materials:

-

Pooled liver microsomes from the species of interest (e.g., rat, dog, human).

-

This compound stock solution.

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (pH 7.4).

-

Quenching solution (e.g., ice-cold acetonitrile).

2. Incubation Procedure:

-

Prepare a reaction mixture containing liver microsomes, phosphate buffer, and this compound in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using LC-MS/MS.

Analytical Methodology

Accurate and sensitive bioanalytical methods are crucial for the quantification of this compound in biological matrices. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

1. Sample Preparation:

-

Protein Precipitation: A simple and common method where a protein-precipitating agent like acetonitrile is added to the plasma sample.

-

Liquid-Liquid Extraction (LLE): A more selective method where the drug is extracted from the aqueous plasma into an immiscible organic solvent.

2. HPLC-MS/MS Conditions (Example):

-

HPLC System: A standard HPLC system with a binary pump and autosampler.

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS Detection | ESI Positive |

Conclusion

This technical guide provides a comprehensive overview of the pharmacokinetic and metabolic characteristics of this compound in key animal models. The data presented in a comparative format, along with detailed experimental and analytical protocols, serves as a valuable resource for researchers and scientists in the field of drug development. A thorough understanding of these preclinical data is essential for the rational design of clinical studies and for ensuring the safe and effective use of this compound and its future formulations. The notable absence of publicly available pharmacokinetic data in non-human primates underscores an area for potential future investigation to further complete the preclinical profile of this important antidiabetic agent.

References

- 1. Altered pharmacokinetics and pharmacodynamics of this compound by ritonavir in rats with healthy, diabetic and impaired hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. DoE-assisted HPLC method development and validation of enzalutamide and this compound in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Repaglinide's Insulinotropic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Repaglinide, a fast-acting insulin secretagogue. The document details the molecular mechanisms, key experimental protocols, and quantitative data associated with its insulinotropic effects, offering a comprehensive resource for professionals in the field of diabetes research and drug development.

Introduction

This compound is an oral antidiabetic drug belonging to the meglitinide class, prescribed for the treatment of type 2 diabetes mellitus.[1][2] Its primary mechanism of action is the stimulation of insulin secretion from pancreatic β-cells.[3][4] This is achieved by closing ATP-sensitive potassium (KATP) channels in the β-cell membrane, which leads to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules.[5][6] this compound is characterized by a rapid onset and short duration of action, making it particularly effective in controlling postprandial glucose levels.[1][3]

Molecular Mechanism of Action

This compound's insulinotropic effect is initiated by its binding to the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic β-cell KATP channel.[3][6] The KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory SUR1 subunits.[7][8]

The binding of this compound to SUR1 inhibits the channel's activity, reducing the outward flow of potassium ions.[9][10] This leads to the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated L-type Ca2+ channels, resulting in an influx of extracellular calcium.[11] The subsequent rise in intracellular free Ca2+ concentration ([Ca2+]i) is the primary trigger for the exocytosis of insulin granules.[5][11]

Signaling Pathway

The signaling cascade of this compound-induced insulin secretion is a well-defined process involving the coordinated action of ion channels and intracellular messengers.

Quantitative Data

The following tables summarize key quantitative data from in vitro studies characterizing the effects of this compound.

Table 1: Binding Affinities of this compound

| Target | Cell/Membrane Preparation | Ligand | Parameter | Value | Reference(s) |

| KATP Channel (Kir6.2/SUR1) | HEK293 cell membranes | [3H]this compound | KD | 0.42 ± 0.03 nM | [7] |

| SUR1 alone | HEK293 cell membranes | [3H]this compound | KD | 59 ± 16 nM | [7] |

| KATP Channel (Kir6.2/SUR1) | βTC-3 cells | This compound | Ki (vs [3H]glibenclamide) | 0.06 nM (high affinity), >100 nM (low affinity) | [7] |

| KATP Channel (Kir6.2/SUR1) | βTC-3 cells | Glibenclamide | KD | 25 nM | [12][13] |

| High-affinity this compound site | βTC-3 cells | This compound | KD | 3.6 nmol/l | [12][13] |

Table 2: Functional Potency of this compound

| Parameter | Cell Type | Conditions | Value | Reference(s) |

| KATP Channel Inhibition (IC50) | Rat pancreatic β-cells | 5 mM glucose | 5.0 ± 1.4 nM | [9] |

| KATP Channel Inhibition (IC50) | Xenopus oocytes (Kir6.2/SUR1) | Inside-out patches | 5.6 nmol/l | [14] |

| KATP Channel Inhibition (IC50) | Xenopus oocytes (Kir6.2/SUR2A - cardiac) | Inside-out patches | 2.2 nmol/l | [14] |

| KATP Channel Inhibition (IC50) | Xenopus oocytes (Kir6.2/SUR2B - smooth muscle) | Inside-out patches | 2.0 nmol/l | [14] |

| Increase in [Ca2+]i (EC50) | Mouse βTC3 cells | 30 min incubation | 0.5 nmol/l | [11] |

| Insulin Secretion (EC50) | Perifused mouse islets | 29 nmol/l | [12][13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of this compound's insulinotropic effects.

Patch-Clamp Electrophysiology for KATP Channel Activity

This protocol is designed to measure the inhibitory effect of this compound on KATP channel currents in pancreatic β-cells or cell lines expressing the channel.[9][10]

Experimental Workflow

Methodology

-

Cell Culture: Culture mouse βTC3 cells or HEK293 cells stably expressing human SUR1 and Kir6.2 subunits.[7][11]

-

Solutions:

-

Extracellular (bath) solution (in mM): 138 NaCl, 5.6 KCl, 2.6 CaCl2, 1.2 MgCl2, 10 HEPES, pH 7.4 with NaOH.

-

Intracellular (pipette) solution (in mM): 125 KCl, 1 MgCl2, 10 EGTA, 5 HEPES, 1 ATP, pH 7.2 with KOH.

-

-

Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Maintain cells at 32-34°C.[15]

-

Obtain a gigaohm seal between the patch pipette and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -70 mV.

-

Record baseline KATP currents. To enhance basal currents, a KATP channel opener like diazoxide (100 µM) can be used before applying blockers.[9]

-